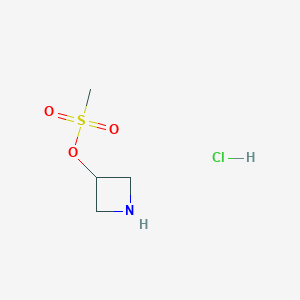
カンファニジオール
概要
説明
Camphanediol, also known as (±)-exo,exo-2,3-Camphanediol, is a bicyclic diol derived from camphor. It is a white crystalline solid with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol. This compound is notable for its unique structure, which includes two hydroxyl groups attached to a camphor skeleton. Camphanediol is used in various chemical syntheses and has applications in different fields, including organic chemistry and pharmaceuticals.
科学的研究の応用
Camphanediol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in stereoselective synthesis.
Biology: Camphanediol derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the potential therapeutic uses of camphanediol and its derivatives in drug development.
Industry: Camphanediol is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
Target of Action
It is known that similar compounds interact with various receptors and enzymes in the body .
Mode of Action
It is known to participate in the McMurry coupling reaction, which utilizes low-valent titanium reagents and carbonyl compounds to produce olefins . This reaction is part of the synthetic application of McMurry reagents in intermolecular and intramolecular coupling reactions, tandem coupling reactions, and keto ester coupling reactions of carbonyl compounds .
Biochemical Pathways
It is known that the compound is involved in the formation of olefins via the mcmurry coupling reaction . This reaction is essential in organic synthesis to create numerous natural and non-natural products that can be applied in health, industry, and functional materials .
Result of Action
The compound is known to participate in the formation of olefins via the McMurry coupling reaction . The resulting coupling reaction produces natural and non-natural products, including strained olefins and unusual molecules .
準備方法
Synthetic Routes and Reaction Conditions: Camphanediol can be synthesized through several methods, one of which involves the reduction of camphor. A common synthetic route includes the reduction of camphor using sodium borohydride (NaBH4) in methanol, which yields camphanediol as a product. The reaction is typically carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, camphanediol is produced through a similar reduction process but on a larger scale. The use of more efficient reducing agents and optimized reaction conditions allows for the production of camphanediol in bulk quantities. The industrial process also involves purification steps such as recrystallization to obtain high-purity camphanediol suitable for various applications.
化学反応の分析
Types of Reactions: Camphanediol undergoes several types of chemical reactions, including:
Oxidation: Camphanediol can be oxidized to form camphorquinone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of camphanediol can lead to the formation of camphane.
Substitution: The hydroxyl groups in camphanediol can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Camphorquinone.
Reduction: Camphane.
Substitution: Various esters and ethers depending on the substituent used.
類似化合物との比較
Camphanediol can be compared with other similar compounds such as:
Camphor: Both camphanediol and camphor share a similar bicyclic structure, but camphor lacks the hydroxyl groups present in camphanediol.
Borneol: Borneol is another camphor derivative with a hydroxyl group, but it differs in the position and orientation of the hydroxyl group compared to camphanediol.
Isoborneol: Similar to borneol, isoborneol has a hydroxyl group but differs in its stereochemistry.
Uniqueness: Camphanediol’s uniqueness lies in its two hydroxyl groups, which provide distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to participate in stereoselective reactions further enhances its value in chemical research and industrial applications.
特性
IUPAC Name |
(1R,2S,3R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEOSGBMQHXVER-DQUBFYRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)[C@H]([C@H]2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205181 | |
| Record name | Camphanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56614-57-4 | |
| Record name | Camphanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056614574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Camphanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-exo,exo-2,3-Camphanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAMPHANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K7U161D1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589788.png)





